5-Methylbicyclo[2.2.2]oct-2-ene
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Overview
Description
5-Methylbicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic hydrocarbon, characterized by a bicyclo[2.2.2]octane framework with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methyl group and the bicyclic framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methylbicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylbicyclo[2.2.2]oct-2-ene in various reactions involves the interaction of its bicyclic framework and the methyl group with different reagents. The molecular targets and pathways depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.2]oct-2-ene: Similar structure but with the methyl group on the second carbon.
Bicyclo[2.2.2]oct-2-ene: Lacks the methyl group, making it less sterically hindered.
Ciclotic acid: A bicyclic carboxylic acid with a similar framework but with a carboxyl group attached.
Uniqueness
5-Methylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
14926-88-6 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
5-methylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H14/c1-7-6-8-2-4-9(7)5-3-8/h2,4,7-9H,3,5-6H2,1H3 |
InChI Key |
XOGBWGJGWDPLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC1C=C2 |
Origin of Product |
United States |
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